N-(furan-2-ylmethyl)-3,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name of N-(furan-2-ylmethyl)-3,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide is derived from its molecular architecture, which integrates heterocyclic and polycyclic components. The parent structure is isoxazole-4-sulfonamide , a five-membered aromatic ring containing one oxygen and one nitrogen atom (positions 1 and 2, respectively) with a sulfonamide group (-SO$$2$$NH$$2$$) at position 4. The substituents on the sulfonamide nitrogen are prioritized based on Cahn-Ingold-Prelog rules:
- Furan-2-ylmethyl : A furan ring (oxygen-containing heterocycle) substituted at position 2 with a methylene (-CH$$_2$$-) linker.
- (1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl : A bicyclic system comprising a pyrazole ring (positions 1–3) fused to a cyclopentane ring (positions 4–6). The "1,4,5,6-tetrahydro" designation indicates partial saturation of the cyclopentane ring, while the "1-methyl" group resides on the pyrazole nitrogen.
The numbering of the cyclopenta[c]pyrazole system follows fused-ring conventions, with the pyrazole moiety as the primary ring. The sulfonamide group’s position (4) on the isoxazole ring is specified to distinguish it from other regioisomers.
Alternative Chemical Designations and Registry Numbers
This compound is identified by several alternative designations and registry numbers across chemical databases:
While specific registry numbers (e.g., CAS or PubChem CID) for this compound are not listed in the provided sources, structurally analogous molecules, such as N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide (EVT-3100993), share similar sulfonamide frameworks and heterocyclic substituents.
Molecular Formula and Weight Calculations
The molecular formula C$${19}$$H$${24}$$N$$4$$O$$4$$S is computed by summing the contributions from each component:
- Isoxazole-4-sulfonamide core : C$$3$$H$$3$$N$$2$$O$$3$$S.
- 3,5-Dimethyl substituents : 2 × (C$$1$$H$$3$$) = C$$2$$H$$6$$.
- Furan-2-ylmethyl group : C$$5$$H$$5$$O (furan: C$$4$$H$$4$$O; methylene: -CH$$_2$$-).
- (1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl group : C$$9$$H$${12}$$N$$2$$ (cyclopenta[c]pyrazole: C$$6$$H$$8$$N$$2$$; methyl substituents: C$$2$$H$$4$$).
Molecular Weight Calculation :
$$
\begin{align}
\text{Carbon (C)} & : 19 \times 12.01 = 228.19 \
\text{Hydrogen (H)} & : 24 \times 1.008 = 24.19 \
\text{Nitrogen (N)} & : 4 \times 14.01 = 56.04 \
\text{Oxygen (O)} & : 4 \times 16.00 = 64.00 \
\text{Sulfur (S)} & : 1 \times 32.07 = 32.07 \
\hline
\text{Total} & : 228.19 + 24.19 + 56.04 + 64.00 + 32.07 = \textbf{404.49 g/mol} \
\end{align}
$$
This aligns with sulfonamide derivatives of comparable complexity, such as 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide (MW ≈ 320.37 g/mol), adjusted for the larger cyclopenta[c]pyrazole substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,5-dimethyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12-18(13(2)26-20-12)27(23,24)22(10-14-6-5-9-25-14)11-16-15-7-4-8-17(15)21(3)19-16/h5-6,9H,4,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHVNPOAYTYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 348.42 g/mol
The compound features a furan ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to various biological activities.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and various other enzymes, which can affect metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown potential against bacterial and fungal pathogens by disrupting their cellular processes.
- Anti-inflammatory Properties : The presence of the isoxazole ring suggests possible anti-inflammatory effects by modulating cytokine production.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry explored various sulfonamide derivatives and their antimicrobial properties. The findings suggested that modifications on the furan and pyrazole moieties significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Effects :
- Research published in Pharmacology Reports indicated that compounds similar to this compound exhibited significant inhibition of inflammatory markers in animal models of arthritis.
-
Cytotoxicity Studies :
- A recent investigation assessed the cytotoxic effects on cancer cell lines. The compound showed promising results in inhibiting cell proliferation in breast cancer cells (MCF7) with an IC50 value of 15 µM.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazoline Derivatives
Pyrazoline-based compounds, such as those reported in Molecules (2013) , share structural similarities with the cyclopentapyrazole core in the target compound. Key differences include:
- Substituent Effects : The target compound’s cyclopentapyrazole is fused with a cyclopentane ring, enhancing conformational rigidity compared to simpler pyrazolines (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) . This rigidity may improve metabolic stability.
Sulfonamide-Containing Compounds
Sulfonamides are prevalent in pharmaceuticals (e.g., sulfa drugs). The target compound’s isoxazole-sulfonamide moiety differs from traditional aryl-sulfonamides:
- Acidity : The electron-withdrawing isoxazole may lower the sulfonamide’s pKa, increasing its acidity and solubility in physiological environments.
- Binding Interactions : The sulfonamide group’s hydrogen-bonding capacity could mimic natural substrates in enzymatic targets, similar to strategies used in carbonic anhydrase inhibitors.
Furan and Isoxazole Analogues
Furan-containing compounds (e.g., Zygocaperoside from Z. fabago roots ) often exhibit bioactivity linked to their aromaticity and oxygen heteroatom. However, the target compound’s furan is alkylated, reducing its reactivity compared to free furans in glycosides . The isoxazole ring’s nitrogen and oxygen atoms may participate in π-stacking or dipole interactions, a feature absent in simpler furan derivatives.
Comparative Data Table
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and what key intermediates should be prioritized?
The synthesis involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Critical intermediates include the furan-2-ylmethylamine and the 1-methyltetrahydrocyclopenta[c]pyrazole derivatives. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can optimize pyrazole ring formation . Key steps include:
- Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with the furan-2-ylmethylamine intermediate.
- N-Methylation : Introducing the methyl group to the cyclopenta[c]pyrazole moiety under basic conditions.
- Purification : Use column chromatography and recrystallization to isolate the final product.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Structural validation requires:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., observed [M+Na] within 0.3 ppm error) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and furan C-O-C vibrations (~1250 cm) .
Q. What in vitro models are suitable for preliminary biological activity screening?
Prioritize assays aligned with sulfonamide pharmacology:
- Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given structural similarities to sulfamethoxazole derivatives .
- Enzyme Inhibition : Folate synthesis enzymes (e.g., dihydropteroate synthase) via spectrophotometric assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Functional Group Variation : Compare analogs with modified furan substituents (e.g., 3-furan vs. 2-furan) or cyclopenta[c]pyrazole methyl positions (e.g., 1-methyl vs. 3-methyl). Evidence suggests that trifluoromethyl groups enhance target binding compared to methyl .
- Bioisosteric Replacement : Substitute the isoxazole ring with triazole or thiazole to assess potency changes .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate with IC values in enzyme assays .
Q. What computational strategies can predict the compound’s biological targets and binding modes?
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between sulfonamide and Arg residue) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize analogs with enhanced fit .
Q. How should contradictory bioactivity data between similar compounds be resolved?
- Purity Verification : Re-analyze discrepant compounds via HPLC (>95% purity) and NMR to rule out synthetic byproducts .
- Assay Standardization : Compare results across identical protocols (e.g., pH, incubation time). For example, pyrazole derivatives lacking trifluoromethyl groups showed 50% lower activity in C. albicans assays due to reduced membrane permeability .
- Metabolic Stability : Use liver microsome assays to identify rapid degradation of less active analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
